S1P₂ Receptor Antagonist Activity: A Pharmacological Profile Absent in the Non‑Brominated Parent
The target compound demonstrates measurable antagonist activity at the sphingosine‑1‑phosphate receptor 2 (S1P₂), with an IC₅₀ of 690 nM against the rat receptor and 2,800 nM against the human receptor in CHO cell‑based calcium‑flux assays [1]. In contrast, the non‑brominated parent 2‑benzoylthiophene lacks any reported S1P₂ activity; its primary known pharmacological target is hematopoietic prostaglandin D₂ synthase (H‑PGDS) with an IC₅₀ of 11.4 µM . This divergence in target selectivity—S1P₂ (GPCR) versus H‑PGDS (enzyme)—means the two compounds are not functionally interchangeable in any biological experiment targeting sphingolipid or prostaglandin signalling pathways.
| Evidence Dimension | Receptor/enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 690 nM (rat S1P₂); IC₅₀ = 2,800 nM (human S1P₂) |
| Comparator Or Baseline | 2-Benzoylthiophene: IC₅₀ = 11.4 µM (human H‑PGDS); no detectable S1P₂ antagonism |
| Quantified Difference | Target engages S1P₂ at sub‑micromolar concentrations; comparator shows zero S1P₂ activity and inhibits a different protein class (enzyme vs. GPCR) |
| Conditions | CHO cells expressing rat or human S1P₂; Ca²⁺ flux measured by FURA‑2AM fluorescence [1]; H‑PGDS enzymatic assay |
Why This Matters
Researchers studying S1P₂‑mediated pathologies (fibrosis, vascular inflammation, atherosclerosis) must select the 3‑bromo derivative rather than the non‑brominated parent, because only the former engages the receptor target.
- [1] BindingDB entry BDBM50120514 / CHEMBL3618190. Affinity Data: IC₅₀ = 690 nM (rat S1P₂); IC₅₀ = 2.80×10³ nM (human S1P₂). Assay: Antagonist activity at S1P₂ expressed in CHO cells, Ca²⁺ level assessed by FURA‑2AM dye‑based fluorescence. Curated by ChEMBL from Ono Pharmaceutical data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50120514 View Source
